molecular formula C18H17ClN4O2 B2743964 (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(indolizin-2-yl)methanone CAS No. 2034330-51-1

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(indolizin-2-yl)methanone

Cat. No. B2743964
M. Wt: 356.81
InChI Key: OPIVWMSYDFRQMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(indolizin-2-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial Activities

The synthesis and evaluation of pyrimidinone derivatives, including structures related to (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(indolizin-2-yl)methanone, have shown significant antimicrobial activities. Studies have demonstrated the preparation of novel pyrimidinones and oxazinones with good antibacterial and antifungal properties, comparable to established antibiotics like streptomycin and fusidic acid (A. Hossan et al., 2012). Additionally, other research has created pyrazole derivatives linked to pyrimidinones, showing high antimicrobial and anticancer activity, indicating a broad spectrum of potential therapeutic applications (H. Hafez et al., 2016).

Anticancer Activities

Compounds structurally similar to (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(indolizin-2-yl)methanone have been synthesized and characterized, revealing potent anticancer activities. For instance, novel pyrazole and pyrazolo[4,3-d]-pyrimidine derivatives have been identified with higher anticancer activity than doxorubicin, a commonly used chemotherapy drug. This highlights the potential of such compounds in the development of new anticancer therapies (H. Hafez et al., 2016).

Pharmacokinetics and Metabolism

The study of the pharmacokinetics and metabolism of compounds similar to (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(indolizin-2-yl)methanone is crucial for understanding their behavior in biological systems. Research on dipeptidyl peptidase inhibitors has provided insights into their absorption, distribution, metabolism, and excretion in various species, including humans. These studies are essential for determining the safety and efficacy of such compounds in medical applications (Raman K. Sharma et al., 2012).

Synthesis and Structural Studies

The synthesis and structural analysis of compounds related to (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(indolizin-2-yl)methanone have been extensively studied. These studies not only provide insights into the chemical properties of such compounds but also aid in the development of novel synthetic routes and derivatives with enhanced biological activities. For example, the synthesis of oxime derivatives and their antimicrobial activity evaluation suggest potential for developing new antimicrobial agents (L. Mallesha et al., 2014).

properties

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-indolizin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2/c19-14-9-20-18(21-10-14)25-16-5-3-7-23(12-16)17(24)13-8-15-4-1-2-6-22(15)11-13/h1-2,4,6,8-11,16H,3,5,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIVWMSYDFRQMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CN3C=CC=CC3=C2)OC4=NC=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(indolizin-2-yl)methanone

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